molecular formula C10H11F2N B13307977 N-(cyclopropylmethyl)-3,4-difluoroaniline

N-(cyclopropylmethyl)-3,4-difluoroaniline

Cat. No.: B13307977
M. Wt: 183.20 g/mol
InChI Key: ALQYXADSRJTOCI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3,4-difluoroaniline is a fluorinated aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of 3,4-difluoroaniline. This compound belongs to a broader class of N-substituted 3,4-difluoroaniline derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The cyclopropylmethyl group introduces steric and electronic effects that may influence reactivity, bioavailability, and biological activity compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3,4-difluoroaniline

InChI

InChI=1S/C10H11F2N/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

ALQYXADSRJTOCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution with cyclopropylmethyl bromide or chloride .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Lithium diisopropylamide, Grignard reagents.

Major Products Formed

The major products formed from these reactions include quinones, reduced anilines, and various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties
  • Lipophilicity and Druglikeness: Fluorine atoms increase lipophilicity and metabolic stability. For example, 3,4-difluoroaniline derivatives are used in quinolone antibiotics (e.g., ofloxacin) due to enhanced membrane permeability and target binding . The cyclopropylmethyl group may improve blood-brain barrier (BBB) penetration and reduce metabolic degradation compared to bulkier substituents (e.g., benzyl) .

Table 2: Substituent Effects on Druglikeness

Substituent Molecular Weight logP (Predicted) BBB Permeability Metabolic Stability
Cyclopropylmethyl ~197 ~2.8 Moderate High
Benzyl ~199 ~3.1 Low Moderate
Piperidin-4-yl ~208 ~1.9 High High

Key Research Findings

  • Fluorine vs. Chlorine : Fluorine enhances protistocidal activity but reduces antibacterial potency in certain contexts, highlighting substituent-dependent SAR .
  • Synthetic Flexibility : 3,4-difluoroaniline derivatives are versatile intermediates for antimicrobials, antifungals, and CNS-active agents .

Biological Activity

N-(cyclopropylmethyl)-3,4-difluoroaniline is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₉H₁₀F₂N
  • Molecular Weight : Approximately 169.19 g/mol
  • Structure : The compound features a cyclopropylmethyl group attached to a 3,4-difluoroaniline structure. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that compounds with similar structures may exhibit interactions with protein kinases or other enzymes critical for cellular functions.

Antimicrobial and Anticancer Activity

Research indicates that this compound may possess antimicrobial and anticancer properties. However, detailed studies are still required to validate these hypotheses. The following table summarizes the comparative biological activities of related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHypothesizedPotentialFurther studies needed for validation
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroanilineModerateSignificantEstablished cytotoxic effects in vitro
N-(cyclopropylmethyl)-2,3-difluoroanilineLowMinimalLacks halogen enhancements

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

StepDescription
Starting Material3,4-Difluoroaniline
CyclopropylmethylationIntroduction of the cyclopropylmethyl group via nucleophilic substitution

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